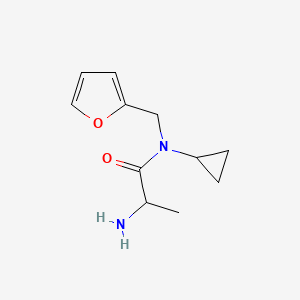
5-(2-Fluoro-3-trifluoromethyl-phenyl)-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a fluorinated phenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with a fluorinated benzaldehyde derivative under acidic or basic conditions . The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Aplicaciones Científicas De Investigación
5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects . For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
2-aminothiazole: A parent compound with similar biological activities.
5-(3-(trifluoromethyl)phenyl)thiazol-2-amine: A structurally similar compound with comparable properties.
4-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine: Another related compound with similar applications.
Uniqueness
5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the specific substitution pattern on the phenyl ring, which enhances its chemical stability and biological activity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C10H6F4N2S |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16) |
Clave InChI |
OBNSMJDIECYMKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


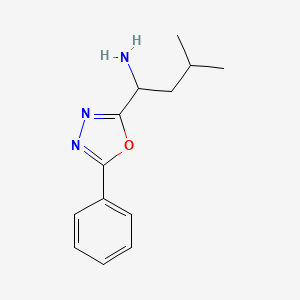
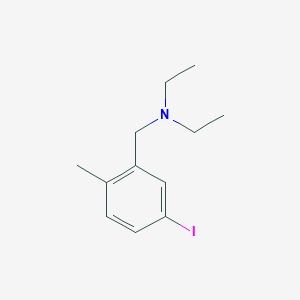
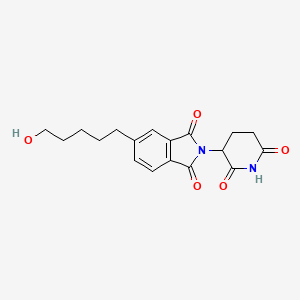
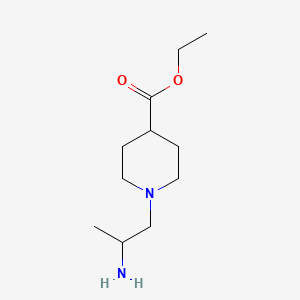


![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)
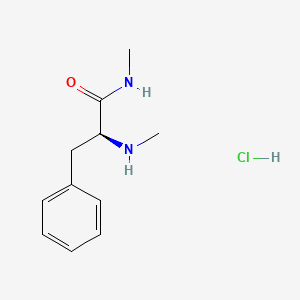
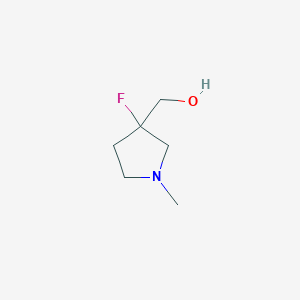
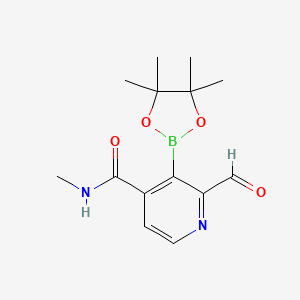
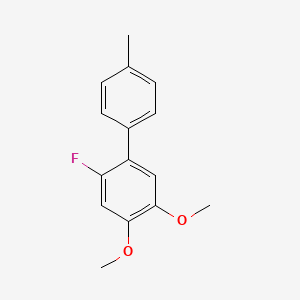
![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
